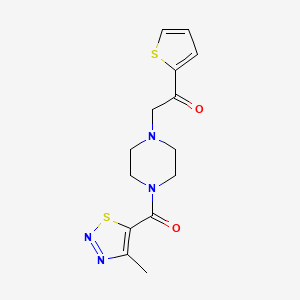
2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C14H16N4O2S2 and its molecular weight is 336.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone is a hybrid molecule that incorporates a thiadiazole moiety, a piperazine ring, and a thiophene group. This unique structural combination suggests potential for diverse biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4O2S2. Its structure can be represented as follows:
This compound's synthesis typically involves multi-step synthetic routes, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and piperazine derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study evaluated the cytotoxicity of related thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. Compounds exhibited IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL, indicating strong growth inhibitory activity. Notably, compounds with structural modifications showed enhanced potency; for example, shifting substituents on the piperazine moiety significantly improved activity against cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis through modulation of the Bcl-2 family proteins and activation of caspases. Increased Bax/Bcl-2 ratios and elevated levels of caspase 9 were observed in treated cells, suggesting that these compounds promote programmed cell death in cancerous cells .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. The presence of the thiadiazole ring is associated with antibacterial and antifungal activities. Compounds similar to this compound have shown effectiveness against various microbial strains in preliminary studies .
Case Studies
Several case studies have documented the biological efficacy of thiadiazole-based compounds:
- Study on Anticancer Agents : A series of piperazine-thiadiazole hybrids were synthesized and tested for their ability to inhibit cell proliferation in MCF-7 and HepG2 cells. The most potent compound exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells .
- Antimicrobial Evaluation : In vitro tests demonstrated that certain thiadiazole derivatives possessed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents in treating infections .
Propiedades
IUPAC Name |
2-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRHOILAFMIPIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














